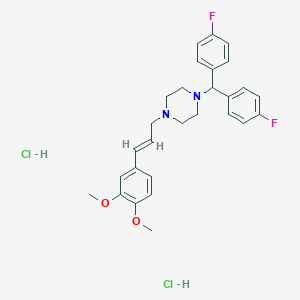

Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₃₂Cl₂F₂N₂O₂ and its molecular weight is 537.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Piperazine derivatives, particularly 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride, have garnered attention due to their diverse biological activities. This article delves into the pharmacological properties, efficacy against various pathogens, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The compound under discussion is a piperazine derivative characterized by a complex structure that includes a bis(4-fluorophenyl)methyl group and a propenyl substituent. The synthesis typically involves the reaction of piperazine with suitable aryl halides under controlled conditions to yield the desired compound .

Anthelmintic Activity

Piperazine dihydrochloride has been extensively studied for its anthelmintic properties. A controlled trial demonstrated its efficacy against Ascaris suum, a common parasitic nematode. Administered at a dosage of 200 mg/kg, it achieved an efficacy rate of 99-100% , significantly reducing egg excretion by 98% to 100% six days post-treatment .

| Compound | Dosage (mg/kg) | Efficacy (%) | Egg Excretion Reduction (%) |

|---|---|---|---|

| Piperazine dihydrochloride | 200 | 99-100 | 98-100 |

Neuropharmacological Effects

Recent studies indicate that piperazine derivatives may exhibit neuropharmacological effects, particularly as acetylcholinesterase (AChE) inhibitors. This activity is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease. Some derivatives have shown comparable inhibition levels to standard treatments like neostigmine, suggesting potential for symptomatic relief in cholinergic dysfunctions .

Safety and Toxicology

While piperazine and its derivatives are generally considered safe at therapeutic doses, adverse effects have been documented. In occupational exposure studies, respiratory sensitization and allergic reactions were reported among workers handling piperazine compounds . In animal studies, high doses resulted in liver and kidney damage, emphasizing the importance of adhering to recommended dosages in therapeutic applications .

Case Studies

- Occupational Exposure : A case study highlighted respiratory issues in a 60-year-old male worker exposed to piperazine while mixing batches for veterinary use. Symptoms included severe cough and wheezing, which resolved upon cessation of exposure but recurred upon re-exposure .

- Animal Trials : In a 90-day feeding study on rats, piperazine dihydrochloride was administered at varying concentrations without significant adverse effects up to the highest tested dose (450 mg/kg). However, lower doses of piperazine induced degenerative changes in liver and kidneys .

Propiedades

IUPAC Name |

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30F2N2O2.2ClH/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23;;/h3-14,20,28H,15-19H2,1-2H3;2*1H/b4-3+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOIDTKMDSQEIR-CZEFNJPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Cl2F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99661-27-5 |

Source

|

| Record name | PU 122 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099661275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.